molecular formula C14H17N5O2S B2406160 N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235625-43-0

N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2406160
CAS No.: 1235625-43-0
M. Wt: 319.38
InChI Key: YCQCMGFEMGEEIO-UHFFFAOYSA-N
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Description

N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of Pyrazine Group: The pyrazine group can be introduced through a nucleophilic substitution reaction.

    Introduction of Morpholinoethyl Group: The morpholinoethyl group can be attached via an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrazin-2-yl)thiazole-4-carboxamide: Lacks the morpholinoethyl group.

    N-(2-morpholinoethyl)thiazole-4-carboxamide: Lacks the pyrazine group.

    Thiazole-4-carboxamide derivatives: Various substitutions on the thiazole ring.

Uniqueness

N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to the presence of both the morpholinoethyl and pyrazine groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c20-13(17-3-4-19-5-7-21-8-6-19)12-10-22-14(18-12)11-9-15-1-2-16-11/h1-2,9-10H,3-8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQCMGFEMGEEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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